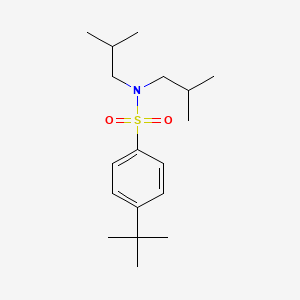
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide, also known as TCS, is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. TCS has been found to have a wide range of biological activities and has been studied extensively for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is not well understood. It is believed to exert its biological effects by binding to specific target molecules in cells. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of certain enzymes and to interfere with the function of certain proteins. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce oxidative stress and to protect against cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is also stable and has a long shelf life. However, 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has some limitations. It is toxic and must be handled with care. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide can also be difficult to dissolve in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. One area of interest is the development of new synthetic methods for 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Another area of interest is the study of the mechanism of action of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide. Further research is also needed to determine the potential uses of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in the treatment of various diseases. Additionally, research is needed to determine the safety and toxicity of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide in humans.
Méthodes De Synthèse
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is synthesized by the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-phenyl aniline in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism and yields 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide as the final product. The synthesis of 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has been used extensively in scientific research for its various biological activities. It has been found to have antibacterial, antifungal, and antiviral properties. 2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide has also been studied for its potential use in the treatment of cancer, diabetes, and other diseases. It has been found to inhibit the growth of cancer cells and to have a protective effect on pancreatic beta cells.
Propriétés
IUPAC Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO2S/c19-14-10-16(21)18(11-15(14)20)25(23,24)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMXJTGQERUHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-(2-phenylphenyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)
![5-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459655.png)
![5-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7459660.png)

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![4-[(3,5-dibromo-2-hydroxybenzyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7459680.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)